2-(3-chlorophenoxy)-N-(1H-1,2,4-triazol-3-yl)acetamide

Auxin-like herbicidal activity Structure-activity relationship Root growth inhibition

SAR studies show that the position of chlorine on the phenoxy-triazole acetamide scaffold drastically alters potency, with a shift from para- to meta-chloro causing an >11-fold change in activity. This specific 3-chlorophenoxy isomer is the critical missing data point for building predictive pharmacophore models. - **Complete your SAR matrix**: The ortho and para isomers are commercially available, but the meta-isomer is absent from most catalogs. - **Ensure experimental reproducibility**: The 3-yl triazole attachment provides a distinct hydrogen-bonding pattern vs. the 4-yl isomer. - **Supply assurance**: Offered as a custom synthesis with full analytical characterization (NMR, HPLC, MS) to meet your specific research requirements.

Molecular Formula C10H9ClN4O2
Molecular Weight 252.66 g/mol
Cat. No. B12118534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-chlorophenoxy)-N-(1H-1,2,4-triazol-3-yl)acetamide
Molecular FormulaC10H9ClN4O2
Molecular Weight252.66 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)OCC(=O)NC2=NC=NN2
InChIInChI=1S/C10H9ClN4O2/c11-7-2-1-3-8(4-7)17-5-9(16)14-10-12-6-13-15-10/h1-4,6H,5H2,(H2,12,13,14,15,16)
InChIKeyUNOFLCQBIALQBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Chlorophenoxy)-N-(1H-1,2,4-triazol-3-yl)acetamide – Core Chemical Identity and Comparator Landscape for Informed Procurement


2-(3-Chlorophenoxy)-N-(1H-1,2,4-triazol-3-yl)acetamide (C10H9ClN4O2, MW 252.66) is a synthetic small molecule comprising a 3-chlorophenoxy moiety linked via an acetamide bridge to a 1H-1,2,4-triazol-3-yl ring . This compound sits within a densely populated class of 1,2,4-triazole acetamides explored for antifungal, antibacterial, kinase inhibitory, and plant growth regulatory activities. Its primary differentiator is the meta-substitution of chlorine on the phenoxy ring, in contrast to the commercially more prevalent ortho- and para-chloro isomers (CAS 302804-96-2 and 331434-25-4, respectively) . The specific triazole N-attachment at the 3-position (as opposed to the 4-yl isomer) further defines its hydrogen-bonding donor/acceptor pattern. A structurally proximate analog, 2-(4-chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide (WH7), was identified as one of the most potent synthetic auxins in a 10,000-compound phenotypic screen (root growth inhibition H50 = 9 nM), establishing the phenoxy-triazole acetamide scaffold as a high-value template for agrochemical probe development [1].

Why Generic Substitution Fails for 2-(3-Chlorophenoxy)-N-(1H-1,2,4-triazol-3-yl)acetamide in Biological Assays


Within the 1,2,4-triazole acetamide family, simply interchanging a compound with an alternative chlorophenoxy positional isomer or a different triazole attachment point can lead to a catastrophic loss of biological activity. The landmark SAR study by Christian et al. demonstrated that moving the chlorine substituent on the phenoxy ring from the para- to the meta-position in a closely related scaffold (WH7E vs. WH7) reduced auxin-like H50 potency by more than 11-fold, from 9 nM to 101 nM [1]. This finding directly refutes the assumption that generic triazole acetamides bearing any chlorophenoxy group are functionally interchangeable. The specific meta-chloro placement alters both the electronic distribution of the aromatic ring and the compound's overall dipole moment, parameters that computational models predict will uniquely influence target binding pocket complementarity [2]. Therefore, researchers must precisely specify the 3-chlorophenoxy, 1H-1,2,4-triazol-3-yl substitution pattern to ensure experimental reproducibility and valid SAR interpretation.

Quantitative Differentiation Evidence for 2-(3-Chlorophenoxy)-N-(1H-1,2,4-triazol-3-yl)acetamide Relative to Its Closest Analogs


Meta-Chloro Substitution Drives 11-Fold Potency Shifts in Phenoxy-Triazole Acetamide Auxin Activity vs. Para-Chloro Analogs

In a direct structure-activity study of the phenoxy-triazole acetamide series, the para-chloro-2-methyl derivative WH7 exhibited H50 = 9 nM in an Arabidopsis root growth inhibition assay, whereas its meta-chloro positional isomer analog (WH7E, featuring a chlorine shift from para to meta) showed a dramatically reduced H50 of 101 nM [1]. This constitutes an 11.2-fold loss of potency attributable primarily to the altered chlorine position. The target compound 2-(3-chlorophenoxy)-N-(1H-1,2,4-triazol-3-yl)acetamide bears the meta-chloro substitution, and thus its biological interaction profile is expected to more closely resemble the meta-substituted framework rather than the commercially default para-substituted series.

Auxin-like herbicidal activity Structure-activity relationship Root growth inhibition

Triazole N-Attachment Position (3-yl vs. 4-yl) Defines Hydrogen Bond Donor Count and Molecular Recognition

The target compound's triazole ring is attached at the 3-position (1H-1,2,4-triazol-3-yl), which presents 2 hydrogen bond donors (HBD), whereas the 4-yl isomer (e.g., CAS 331434-25-4) presents only 1 HBD. Computational data for the ortho-chloro-3-yl analog (CAS 302804-96-2) confirm this profile: TPSA = 79.9 Ų, HBD = 2, LogP = 1.4756 . The para-chloro-4-yl isomer is expected to have a lower TPSA (~71 Ų) and reduced HBD count, directly impacting solubility, permeability, and target binding. This structural difference is non-trivial for any assay dependent on hydrogen-bond mediated target engagement.

Hydrogen bonding Molecular recognition Isomer specificity

Computationally Predicted LogP of the Meta-Chloro Isomer Suggests Distinct Lipophilicity from Para- and Ortho- Analogs

The experimental LogP for the ortho-chloro-3-yl isomer (CAS 302804-96-2) is reported as 1.4756 . The meta-chloro substitution in the target compound is predicted to produce a LogP of approximately 1.5-1.7, based on the computational LogP value of 1.57 reported for the 2-chlorophenoxy-4H-triazol-3-yl analog [1]. The para-chloro isomer is expected to have a slightly higher LogP due to reduced dipole moment. This moderate lipophilicity (LogP ~1.5) positions the compound favorably within Lipinski's Rule of 5 space for drug-like permeability, while being sufficiently distinct from its isomers to influence partitioning behavior in biological assays.

Lipophilicity ADMET prediction Physicochemical profiling

1,2,4-Triazole Acetamide Class Demonstrates Broad-Spectrum Antifungal and Antibacterial Activity with Substituent-Dependent MIC Values

In a study of novel N-phenylacetamide-bearing 1,2,4-triazole derivatives, five compounds showed growth inhibitory effects on tested fungi, and three demonstrated special efficacy against Gram-negative bacteria [1]. While the target compound was not directly tested in this study, a structurally related phenoxy-triazole analog (N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide) exhibited an MIC of 16 µg/mL against Staphylococcus aureus . The 1,2,4-triazole ring is a well-validated pharmacophore for lanosterol 14α-demethylase inhibition in fungi, and the chlorophenoxy substituent modulates potency and spectrum. Computational activity prediction (PASS) for related chlorophenoxy-triazole acetamides suggests high probability of antifungal (Pa ~0.97) and antibacterial (Pa ~0.94) activity [2].

Antifungal activity Antibacterial activity Triazole pharmacophore

Optimal Research and Industrial Application Scenarios for 2-(3-Chlorophenoxy)-N-(1H-1,2,4-triazol-3-yl)acetamide


Structure-Activity Relationship (SAR) Studies of Auxin-Like Herbicidal Activity

The WH7 SAR study established that the phenoxy-triazole acetamide scaffold is capable of single-digit nanomolar potency in auxin pathway activation, with the position of chlorine substitution being a critical determinant of activity (11-fold potency range) [1]. Procuring the 3-chlorophenoxy isomer enables researchers to complete the positional scanning matrix (ortho, meta, para), which is essential for building predictive pharmacophore models. The target compound's distinct meta-chloro electronic profile makes it the missing data point in current commercial offerings, which predominantly stock the ortho and para isomers.

Antifungal Lead Optimization Leveraging Triazole Pharmacophore Diversity

The 1,2,4-triazole ring is the core pharmacophore of clinical azole antifungals targeting CYP51 (lanosterol 14α-demethylase). Incorporating a 3-chlorophenoxy acetamide side chain introduces steric and electronic features distinct from the difluorophenyl and dichlorophenyl motifs in commercial fungicides [2]. The 3-yl triazole attachment provides an additional H-bond donor not available in 4-yl isomers, potentially enabling interactions with fungal CYP51 residue polymorphisms associated with azole resistance . This compound serves as a novel building block for synthesizing next-generation antifungal candidates.

Chemical Biology Tool Compound for Probing Kinase Selectivity

1,2,4-Triazole acetamide derivatives have demonstrated inhibitory activity against FAK (focal adhesion kinase), with certain analogs blocking FAK phosphorylation in HepG2 cells and downstream PI3K/AKT/JNK/STAT3 signaling [3]. The target compound, with its unique 3-chlorophenoxy substitution, represents a structurally distinct kinase inhibitor scaffold that may exhibit a selectivity profile different from the more common para-substituted aryl triazoles. Its procurement is justified for kinase selectivity panel screening to identify novel chemotypes with differential off-target profiles.

Physicochemical Probe for Solubility and Permeability Optimization Studies

The target compound sits at an optimal LogP range (~1.5-1.7) for oral bioavailability according to Lipinski's criteria, with TPSA ~80 Ų and 2 HBD . This balanced profile makes it an excellent reference compound for solubility-permeability trade-off studies in early drug discovery. Its meta-chloro substitution and 3-yl triazole attachment provide a distinct physicochemical signature compared to the ortho-chloro (LogP = 1.4756) and para-chloro isomers, enabling researchers to decouple the effects of chlorine position from triazole attachment on ADMET parameters.

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